molecular formula C18H18N2O2 B13988795 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-38-1

1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B13988795
CAS No.: 920019-38-1
M. Wt: 294.3 g/mol
InChI Key: BOHRZVVRKQLBKP-UHFFFAOYSA-N
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Description

1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS: 920019-38-1) is an indazole derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached via a methylene bridge to the indazole nitrogen. Its structure is distinguished by the steric bulk of the mesityl substituent, which influences solubility, crystallinity, and biological interactions .

Properties

CAS No.

920019-38-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C18H18N2O2/c1-11-8-12(2)15(13(3)9-11)10-20-16-7-5-4-6-14(16)17(19-20)18(21)22/h4-9H,10H2,1-3H3,(H,21,22)

InChI Key

BOHRZVVRKQLBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step process involving:

This approach leverages readily available starting materials and standard organic transformations, optimized for yield and purity.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Indazole ring formation Cyclization of hydrazine derivatives with ortho-substituted aldehydes or ketones under acidic or basic conditions Formation of the indazole core scaffold
2 N-Alkylation Friedel-Crafts alkylation using 2,4,6-trimethylbenzyl chloride with Lewis acid catalyst (e.g., AlCl3) Introduction of the 2,4,6-trimethylphenylmethyl group at N-1
3 Carboxylation or ester hydrolysis Conversion of 3-position substituent to carboxylic acid via hydrolysis of ester or direct carboxylation Formation of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid

This sequence is supported by literature indicating the importance of controlling reaction conditions to minimize side reactions and optimize regioselectivity.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on:

While specific industrial protocols for this exact compound are scarce, analogous indazole derivatives benefit from these strategies, improving scalability and cost-effectiveness.

Comparative Insights from Related Indazole Carboxylic Acid Syntheses

Though direct literature on 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is limited, closely related compounds such as 1-methylindazole-3-carboxylic acid have well-documented synthetic methodologies that inform the preparation of the target compound.

Synthesis of 1-Methylindazole-3-carboxylic Acid (Relevant Analog)

  • Methylation Process: Reaction of indazole-3-carboxylic acid with methylating agents (iodomethane, dimethyl sulfate) in polar solvents (methanol, ethanol) with alkaline earth metal oxides or alkoxides as bases to afford high yields and purity.
  • Advantages: Use of alkaline earth metal oxides avoids hazardous in situ alkoxide formation, reducing industrial risks.
  • Purification: Controlled pH adjustments and filtration steps remove side products such as methyl esters and positional isomers.
  • Reaction Conditions Summary:
Parameter Details
Methylating agents Iodomethane, dimethyl sulfate, trimethyl phosphate
Solvents Methanol, ethanol, 1-propanol, dimethyl sulfoxide
Bases Calcium oxide, magnesium alkoxide, barium oxide
Temperature Room temperature to mild heating
Purification pH adjustment, filtration, washing with hot 1-propanol
Yield High (up to >98% purity)

This process highlights the importance of solvent and base choice in controlling selectivity and safety.

Alternative Synthetic Routes

Though this method targets a positional isomer, the principles of avoiding isomeric impurities and optimizing reaction conditions are applicable for the mesityl-substituted derivative.

Summary Table of Preparation Methods

Method/Aspect Description Advantages Limitations/Notes
Multi-step synthesis (Indazole + N-alkylation + Carboxylation) Classic approach involving ring formation, Friedel-Crafts alkylation with 2,4,6-trimethylbenzyl chloride, and carboxyl group introduction Well-established, modular Requires careful control of regioselectivity and purification
Methylation of Indazole-3-carboxylic acid analogs Reaction with methylating agents in polar solvents using alkaline earth metal oxides or alkoxides High yield, safer industrial process Specific to methyl substituent, but informs alkylation strategy
Direct ring formation with substituted aldehydes and methylhydrazine Ring closure followed by methyl formate reaction and hydrolysis to yield carboxylic acid Avoids isomer formation, scalable Applied to positional isomers; adaptation needed for mesityl group

Chemical Reactions Analysis

Types of Reactions

1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous indazole-3-carboxylic acid derivatives. Key differences arise from substituent electronic effects, steric hindrance, and molecular geometry.

Table 1: Structural and Functional Comparison of Selected Indazole-3-carboxylic Acid Derivatives

Compound Name (CAS) Substituent (R Group) Molecular Weight Key Properties/Applications
Target Compound (920019-38-1) 2,4,6-Trimethylphenylmethyl 310.34 High lipophilicity; potential CNS activity due to mesityl group
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (115761-79-0) 2,4-Dichlorobenzyl 325.17 Enhanced electron-withdrawing effects; likely increased acidity
1-Methyl-1H-indazole-3-carboxylic acid (N/A) Methyl 176.17 Simpler structure; forms intermolecular H-bonds (crystal packing)
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid (50264-78-3) 4-Hydroxybenzyl 282.28 Polar due to -OH; potential for glycosylation or conjugation
1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-indazole-3-carboxylic acid (677701-66-5) Mesitylsulfonyl 344.38 Electron-withdrawing sulfonyl group; higher acidity than target compound
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (N/A) 4-Fluorophenyl (tetrahydroindazole) 260.26 Partial saturation reduces aromaticity; fluorination improves metabolic stability

Key Findings from Comparative Analysis

In contrast, chlorine (2,4-Dichlorobenzyl derivative) and sulfonyl (677701-66-5) substituents introduce electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and alter reactivity in nucleophilic reactions .

Hydrogen Bonding and Crystallinity: The methyl-substituted analog (1-Methyl-1H-indazole-3-carboxylic acid) forms intermolecular hydrogen bonds via its carboxylic acid group, leading to stable crystalline structures .

Biological Implications :

  • The 4-hydroxyphenyl derivative (50264-78-3) offers a polar -OH group for conjugation, making it suitable for prodrug development or targeted delivery systems .
  • The tetrahydroindazole analog (260.26 g/mol) with a fluorophenyl group combines partial saturation (conformational flexibility) with fluorine’s electronegativity, which could enhance binding affinity in enzyme-active sites .

Ester derivatives (e.g., methyl ester CAS 43120-28-1) serve as protected forms of the carboxylic acid, enabling use in esterase-sensitive prodrugs or as intermediates in amide coupling reactions .

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